molecular formula C10H16N2O3 B097402 5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione CAS No. 15379-32-5

5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B097402
CAS No.: 15379-32-5
M. Wt: 212.25 g/mol
InChI Key: DKRAUVNSWYTDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their anxiolytic, anticonvulsant, and anesthetic effects. This compound, like other barbiturates, works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to a calming effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of diethyl malonate with urea in the presence of a strong base, followed by alkylation with tert-butyl bromide and ethyl iodide. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a model compound in studies of barbiturate chemistry and reactivity.

    Biology: The compound is used in research on neurotransmitter function and the mechanisms of central nervous system depression.

    Medicine: It serves as a reference compound in the development of new sedative and hypnotic drugs.

    Industry: The compound is used in the synthesis of other barbiturate derivatives and related pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with the GABA_A receptor in the brain. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and produces a calming effect.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.

    Secobarbital: Known for its short-acting effects and use as a preoperative sedative.

    Thiopental: A barbiturate used for induction of anesthesia.

Uniqueness

5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its tert-butyl and ethyl substituents influence its lipid solubility, onset of action, and duration of effect, making it different from other barbiturates in terms of clinical use and efficacy.

Properties

CAS No.

15379-32-5

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-5-10(9(2,3)4)6(13)11-8(15)12-7(10)14/h5H2,1-4H3,(H2,11,12,13,14,15)

InChI Key

DKRAUVNSWYTDCB-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C

Key on ui other cas no.

15379-32-5

Synonyms

5-(1,1-Dimethylethyl)-5-ethylbarbituric acid

Origin of Product

United States

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